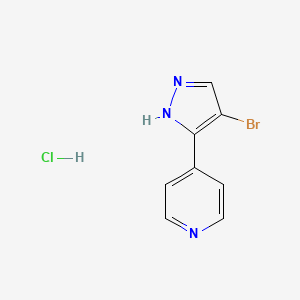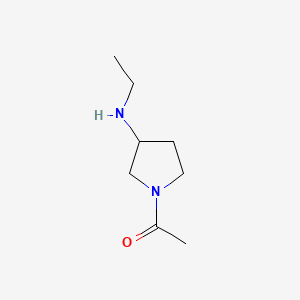
3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride
Overview
Description
“3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H12BrClFNO and a molecular weight of 296.56 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with bromine and fluorine atoms .Scientific Research Applications
Synthesis of Heterocyclic Compounds : Compounds containing the pyrrolidine moiety, similar to "3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride," are often used in the synthesis of novel heterocyclic compounds. For instance, bromo-substituted derivatives have been synthesized for their potential applications in medicinal chemistry and material science. Such compounds are characterized using various spectroscopic techniques to understand their structure and properties (Sarbu et al., 2019).
Antimicrobial Activity : Derivatives of pyrrolidine, particularly those substituted with halogens, have been explored for their antimicrobial properties. Research has shown that cyanopyridine derivatives, which may share structural similarities with the compound , exhibit antimicrobial activity against a range of bacteria, suggesting potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Coordination Chemistry : Pyrrolidine derivatives can act as ligands in coordination chemistry, forming complexes with metals. This can lead to the development of catalysts or materials with unique properties. For example, pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized and studied for their selective sensing abilities, indicating potential applications in chemical sensing and molecular recognition (Maity & Govindaraju, 2010).
Pharmacological Research : The structural motifs present in "this compound" could be relevant in pharmacological research. Compounds with similar structures have been investigated for their biological activities, including antioxidant and anticholinergic activities, which are crucial in drug discovery and development processes (Rezai et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNDXJHRHMWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate](/img/structure/B1440322.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine](/img/structure/B1440324.png)





